molecular formula C21H26N2O4S2 B11172326 2-[(2-methoxyethyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

2-[(2-methoxyethyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B11172326
M. Wt: 434.6 g/mol
InChI Key: MHSCPJHEZZQALR-UHFFFAOYSA-N
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Description

2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a methoxyethylsulfanyl group and a piperidine-1-sulfonylphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(piperidine-1-sulfonyl)aniline with 2-(2-methoxyethylthio)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(Acetylamino)phenyl]sulfonyl}ethyl)benzamide
  • N-(2-(4-Chloro-phenyl)-ethyl)-benzamide
  • N-(2-(3,4-Dimethoxy-phenyl)-ethyl)-4-methoxy-benzamide

Uniqueness

2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethylsulfanyl group and piperidine-1-sulfonylphenyl moiety differentiate it from other benzamide derivatives, potentially leading to unique interactions and applications in various fields.

Properties

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C21H26N2O4S2/c1-27-15-16-28-20-8-4-3-7-19(20)21(24)22-17-9-11-18(12-10-17)29(25,26)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24)

InChI Key

MHSCPJHEZZQALR-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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